An In-Depth Technical Guide to 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid (CAS 206983-05-3)
An In-Depth Technical Guide to 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid (CAS 206983-05-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. While this compound is commercially available for research purposes, detailed literature on its synthesis, biological activity, and mechanism of action is not extensively published. This document, therefore, synthesizes information from related chemical structures and established methodologies to provide a robust framework for researchers working with or considering this compound for their drug development pipelines.
Molecular Profile and Physicochemical Properties
3-(2-Thiophen-2-yl-acetylamino)-benzoic acid is a molecule that marries the structural features of a thiophene moiety with an N-acylated aminobenzoic acid scaffold. This unique combination suggests a potential for diverse biological activities, drawing from the known pharmacological profiles of both parent structures.
| Property | Value | Source(s) |
| CAS Number | 206983-05-3 | |
| Molecular Formula | C₁₃H₁₁NO₃S | |
| Molecular Weight | 261.3 g/mol | |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Inferred from related compounds |
Proposed Synthesis Workflow
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the amide bond, yielding two commercially available starting materials: 3-aminobenzoic acid and 2-thiopheneacetic acid.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
The following protocol outlines a standard procedure for the synthesis of 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid via amide coupling.
Step 1: Activation of 2-Thiopheneacetic Acid
The carboxylic acid of 2-thiopheneacetic acid must first be activated to facilitate nucleophilic attack by the amine group of 3-aminobenzoic acid. A common and effective method is the conversion of the carboxylic acid to an acyl chloride.
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Reagents: 2-Thiopheneacetic acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), and a catalytic amount of dimethylformamide (DMF).
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Procedure:
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Dissolve 2-thiopheneacetic acid in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add thionyl chloride (or oxalyl chloride) to the solution. A catalytic amount of DMF can be added to accelerate the reaction.
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Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
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Remove the solvent and excess reagent under reduced pressure to yield the crude 2-thiopheneacetyl chloride. This intermediate is often used immediately in the next step without further purification.
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Step 2: Amide Coupling
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Reagents: 2-Thiopheneacetyl chloride (from Step 1), 3-aminobenzoic acid, and a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)).
-
Procedure:
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Dissolve 3-aminobenzoic acid in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF) under an inert atmosphere.
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Add the base (e.g., triethylamine) to the solution.
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Cool the mixture to 0 °C.
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Slowly add a solution of the crude 2-thiopheneacetyl chloride in the same solvent to the cooled mixture.
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Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-24 hours, or until completion as monitored by TLC.
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Step 3: Work-up and Purification
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Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Proposed synthetic workflow for the target compound.
Potential Biological Activity and Mechanism of Action
While there is no specific biological data for 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid, the activities of its constituent moieties provide a strong basis for predicting its potential pharmacological profile.
Insights from the Thiophene Moiety
Thiophene and its derivatives are known to exhibit a wide range of biological activities, including:
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Anticancer: Thiophene-containing compounds have shown promise as anticancer agents by various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation.[1][2]
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Anti-inflammatory: Many thiophene derivatives possess anti-inflammatory properties.[3]
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Antimicrobial: The thiophene nucleus is a key component of many antimicrobial agents.[2]
Insights from the N-Acylaminobenzoic Acid Moiety
N-acylaminobenzoic acids and related structures are also of significant interest in medicinal chemistry:
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Anti-inflammatory: Some N-acylaminobenzoic acid derivatives have demonstrated anti-inflammatory and analgesic properties.[4]
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Enzyme Inhibition: The aminobenzoic acid scaffold is a known pharmacophore that can interact with the active sites of various enzymes.
Hypothetical Mechanism of Action
Based on the above, 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid could potentially act as an inhibitor of enzymes involved in inflammatory pathways or cell cycle regulation. For instance, it might target cyclooxygenase (COX) enzymes, which are key players in inflammation, or protein kinases that are often dysregulated in cancer.
Caption: Hypothetical mechanism of action for the target compound.
Analytical Characterization
Proper characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the thiophene and benzoic acid rings, the methylene protons of the acetyl group, and the amide proton. Based on the spectrum of the closely related 3-acetamidobenzoic acid, the aromatic protons will likely appear in the range of 7.5-8.5 ppm, the amide proton as a broad singlet around 10-11 ppm, and the methylene protons as a singlet around 4.0 ppm.[5]
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Characteristic peaks for the carbonyl carbons of the amide and carboxylic acid groups are expected in the range of 165-175 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:
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N-H stretch: A sharp peak around 3300 cm⁻¹.
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O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹.
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C=O stretch (amide): A strong absorption around 1660 cm⁻¹.
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C=O stretch (carboxylic acid): A strong absorption around 1700 cm⁻¹.
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Aromatic C-H and C=C stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
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Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 262.05 should be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 260.03 would be expected.
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Fragmentation Pattern: The primary fragmentation is likely to occur at the amide bond, leading to characteristic fragment ions. Cleavage of the C-N bond could result in fragments corresponding to the 2-thiopheneacetyl group and the 3-aminobenzoic acid moiety.
Applications in Research and Drug Development
Given its structural features, 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid is a promising candidate for screening in various biological assays, particularly in the areas of:
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Oncology: As a potential kinase inhibitor or antiproliferative agent.[1]
-
Inflammation: For its potential anti-inflammatory properties.[3]
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Infectious Diseases: As a scaffold for the development of novel antimicrobial compounds.[2]
Safety and Handling
As with any laboratory chemical, 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-(2-Thiophen-2-yl-acetylamino)-benzoic acid represents an intriguing scaffold for medicinal chemistry exploration. While specific data on this molecule is limited, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry and pharmacology of its constituent parts. Further research is warranted to fully elucidate its therapeutic potential.
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